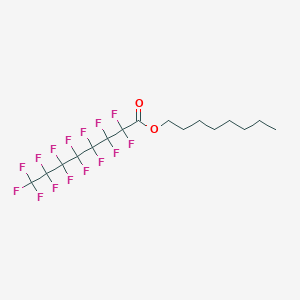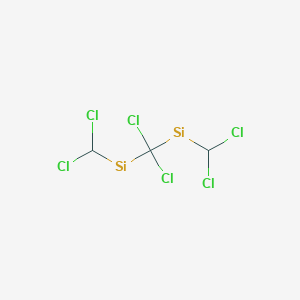
CID 78066517
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78066517” is a chemical entity listed in the PubChem database
Métodos De Preparación
The synthesis of CID 78066517 involves specific synthetic routes and reaction conditions. One of the primary methods includes the reaction of a compound with a structure similar to phenoxy-substituted nicotinic acid in the presence of an alkaline solvent . Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
CID 78066517 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
CID 78066517 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 78066517 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
CID 78066517 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,2,6,6-Tetramethylpiperidine: This compound is used as a hindered base in various chemical reactions.
Indaziflam: This compound is used as a preemergent herbicide and inhibits cellulose biosynthesis.
Compared to these compounds, this compound may have unique properties and applications that make it particularly valuable in certain contexts.
Propiedades
Fórmula molecular |
C3H2Cl6Si2 |
|---|---|
Peso molecular |
306.9 g/mol |
InChI |
InChI=1S/C3H2Cl6Si2/c4-1(5)10-3(8,9)11-2(6)7/h1-2H |
Clave InChI |
ZVMDNIWUBUSZSL-UHFFFAOYSA-N |
SMILES canónico |
C([Si]C([Si]C(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
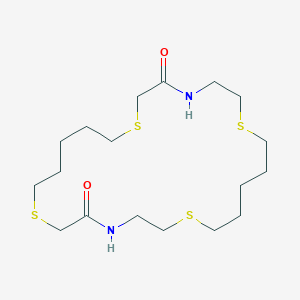
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)


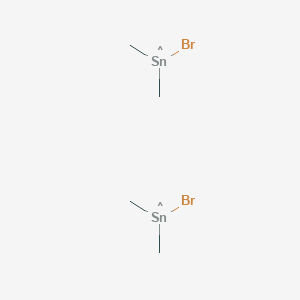
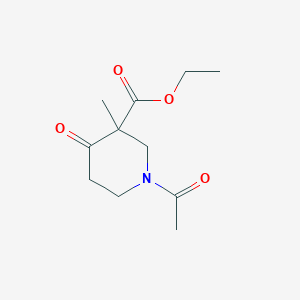
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
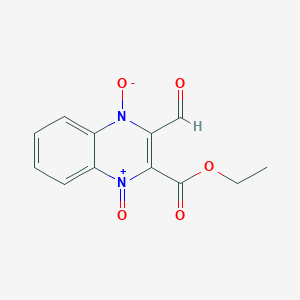
silane](/img/structure/B14479634.png)

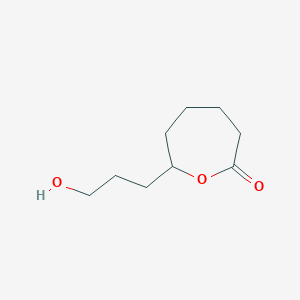
![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
